8-Methylimidazo[1,2-a]pyridine
Overview
Description
8-Methylimidazo[1,2-a]pyridine is a chemical compound with the molecular formula C8H8N2 . It has been recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .
Synthesis Analysis
The synthesis of 8-Methylimidazo[1,2-a]pyridine involves the condensation of 2-aminopyridines with α-bromoketones . This reaction is facilitated by sodium methoxide, leading to the formation of 2-methylimidazo[1,2-a]pyridine .Molecular Structure Analysis
The molecular structure of 8-Methylimidazo[1,2-a]pyridine is represented by the InChI code: 1S/C8H8N2/c1-7-3-2-5-10-6-4-9-8(7)10/h2-6H,1H3 .Chemical Reactions Analysis
2-Methylimidazo[1,2-a]pyridine can further react with bromine and iodine, providing 3-halo-2-methyl-1H-imidazo[1,2-a]pyridinium trihalides . The 3-halo-2-methyl-1H-imidazo[1,2-a]pyridinium halides can be obtained from the respective trihalides .Physical And Chemical Properties Analysis
8-Methylimidazo[1,2-a]pyridine has a molecular weight of 132.16 . It is recommended to be stored in a sealed, dry environment at 2-8°C .Scientific Research Applications
Antituberculosis Agents
- Scientific Field : Medicinal Chemistry
- Summary of Application : Imidazo[1,2-a]pyridine analogues have been recognized as a “drug prejudice” scaffold for its wide range of applications in medicinal chemistry. They exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .
- Methods of Application : The acute TB mouse model (BALB/c mice infected with Mtb H37Rv) indicated 90%, 99%, and 99.9% reduction of bacterial load when treated with 0.4, 2.0, and 10.0 mg kg −1 doses of Q203, respectively, after 4 weeks of treatment .
- Results or Outcomes : The results showed a significant reduction in bacterial load with the use of imidazo[1,2-a]pyridine analogues .
Synthesis Method
- Scientific Field : Organic Chemistry
- Summary of Application : A solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines by the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation has been developed .
- Methods of Application : The synthesis involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives in neutral, weak basic organic solvents at elevated temperature .
- Results or Outcomes : The method is reasonably fast, very clean, high yielding, simple workup and environmentally benign .
Fluorescent Probes
- Scientific Field : Analytical Chemistry
- Summary of Application : Imidazo[1,2-a]pyridine derivatives have been used as fluorescent probes for in vitro and in vivo determination of mercury and iron ions .
- Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes : The outcomes of these applications are not detailed in the source .
Light-Sensitive Dyes and Optical Media for Data Storage
- Scientific Field : Material Science
- Summary of Application : Imidazo[1,2-a]pyridine derivatives are used in the role of light-sensitive dyes and optical media for data storage .
- Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes : The outcomes of these applications are not detailed in the source .
Pesticides and Fungicides
- Scientific Field : Agricultural Chemistry
- Summary of Application : Imidazo[1,2-a]pyridine derivatives are used as pesticides and fungicides .
- Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes : The outcomes of these applications are not detailed in the source .
Medicinal Chemistry
- Scientific Field : Medicinal Chemistry
- Summary of Application : Imidazo[1,2-a]pyridine derivatives are found in the molecules of many active pharmaceutical ingredients, such as zolimidine (antiulcer drug), zolpidem (a medication for the treatment of insomnia and restoration of brain dysfunctions), and saripidem (a sedative and anxiolytic drug) .
- Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes : The outcomes of these applications are not detailed in the source .
Anti-Tuberculosis Agents
- Scientific Field : Medicinal Chemistry
- Summary of Application : Imidazo[1,2-a]pyridine analogues have been recognized as a “drug prejudice” scaffold for its wide range of applications in medicinal chemistry. They exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .
- Methods of Application : The acute TB mouse model (BALB/c mice infected with Mtb H37Rv) indicated 90%, 99%, and 99.9% reduction of bacterial load when treated with 0.4, 2.0, and 10.0 mg kg −1 doses of Q203, respectively, after 4 weeks of treatment .
- Results or Outcomes : The results showed a significant reduction in bacterial load with the use of imidazo[1,2-a]pyridine analogues .
Synthesis Method
- Scientific Field : Organic Chemistry
- Summary of Application : A solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines by the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation has been developed .
- Methods of Application : The synthesis involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives in neutral, weak basic organic solvents at elevated temperature .
- Results or Outcomes : The method is reasonably fast, very clean, high yielding, simple workup and environmentally benign .
Fluorescent Probes
- Scientific Field : Analytical Chemistry
- Summary of Application : Imidazo[1,2-a]pyridine derivatives have been used as fluorescent probes for in vitro and in vivo determination of mercury and iron ions .
- Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes : The outcomes of these applications are not detailed in the source .
Safety And Hazards
properties
IUPAC Name |
8-methylimidazo[1,2-a]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2/c1-7-3-2-5-10-6-4-9-8(7)10/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJZAXTJBEBNEDL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60316598 | |
Record name | 8-methylimidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60316598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Methylimidazo[1,2-a]pyridine | |
CAS RN |
874-10-2 | |
Record name | 874-10-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=305206 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 8-methylimidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60316598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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